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Mechanism of Action and Signaling Pathway Inhibition

Cerdulatinib's unique mechanism involves dual inhibition of SYK and JAK pathways, which are crucial for

tumor survival and proliferation in various hematologic malignancies.

e SYK Inhibition: SYK is a cytosolic non-receptor protein tyrosine kinase mainly expressed in

hematopoietic cells and is a critical element in the B-cell receptor (BCR) signaling pathway. It also
plays key roles in signal transduction from Fc receptors and adhesion receptors [1]. Following BCR
engagement, SYK binds to phosphorylated immunoreceptor tyrosine-based activation motifs (ITAMs)
on CD79a/CD79b, initiating downstream signaling through PI3K and BTK, ultimately leading to cell

proliferation and survival [1].

JAK Inhibition: The JAK-STAT pathway is activated by various cytokines and growth factors. In
hematologic malignancies, constitutive activation of this pathway provides survival signals and

contributes to treatment resistance. Cerdulatinib inhibits JAK family enzymes, blocking these signals

[2].

Dual Advantage: This dual targeting simultaneously disrupts tumor-intrinsic survival signals (through

BCR inhibition) and microenvironment-derived signals (through cytokine disruption), providing a
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comprehensive approach to targeting hematologic cancers [2].

The following diagram illustrates the key signaling pathways targeted by cerdulatinib and its mechanism of

action:

Cerdulatinib Cytokine Receptors
(Dual SYK/JAK Inhibitor) (IL-2, IL-4, IL-6)

ITAM Phosphorylation ibi Cytokine Binding

Click to download full resolution via product page

Figure 1: Cerdulatinib dual inhibition of SYK and JAK signaling pathways. The diagram illustrates how
cerdulatinib simultaneously targets both BCR-driven (SYK-dependent) and cytokine-driven (JAK-dependent)

survival pathways in hematologic malignancies.

Clinical Trial Design and Dosing Regimens

Phase 1/2a Clinical Trial Structure

The development of cerdulatinib followed a structured clinical trial design (NCT01994382) consisting of

two main phases [3]:
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o Phase 1 (Dose Escalation): This initial phase enrolled 43 patients with relapsed/refractory CLL/SLL
or B-cell non-Hodgkin lymphoma. Patients received single-agent cerdulatinib at assigned dose levels
starting from 15 mg once daily (QD), with increasing doses until the maximum tolerated dose (MTD)

or maximum administered dose (MAD) was identified [3].

¢ Phase 2a (Dose Expansion): This phase consisted of 6 planned cohorts of up to 40 patients each by
specific cancer type. Five cohorts received single-agent cerdulatinib at a starting dose of 30 mg twice
daily (BID) in 28-day cycles, while one cohort received cerdulatinib plus rituximab (375 mg/m?

intravenous) [3].

Recommended Dosing and Schedule

Based on phase 1 findings, the recommended dose for phase 2a studies was established as 30 mg orally
twice daily in continuous 28-day cycles until disease progression or unacceptable toxicity [4] [5]. Treatment

continues until disease progression, unacceptable toxicity, or study withdrawal.

Efficacy Data Across Hematologic Malighancies

Peripheral T-Cell Lymphoma (PTCL) Results

In the PTCL cohort of the phase 2a study, 65 patients with relapsed/refractory disease received cerdulatinib
30 mg BID. The population comprised various subtypes, with notable efficacy observed in specific

histological classifications [4] [5].

Table 1: Efficacy of cerdulatinib in relapsed/refractory peripheral T-cell lymphoma

Overall PTCL AITL/ITFH Other T-cell PTCL-NOS
Parameter

(N=65) Subtype (N=29) Lymphomas (N=25) (N=11)
Overall Response 36.2% (95% Cl:  51.9% (95% CI: 31.8% 0%
Rate (ORR) 24.0-49.9%) 31.9-71.3%)
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Overall PTCL AITLITFH Other T-cell PTCL-NOS
Parameter

(N=65) Subtype (N=29) Lymphomas (N=25) (N=11)
Complete Response 12 patients 10 patients 2 patients 0 patients
(CR)
Partial Response 9 patients 4 patients 5 patients 0 patients
(PR)
Stable Disease (SD) 14 patients 3 patients Information missing Information

missing

Median Time to 1.9 months 1.9 months Information missing Information
Response (range: 1.5-16.5) missing
Median Duration of Not reported 12.9 months 5.3 months Not applicable
Response (range: 0.0-35.5)
Median Progression-  Not reported 4.6 months Information missing Information
Free Survival (range: 0.6-37.4) missing

B-cell Malighancies Activity

Earlier phase 1 data demonstrated activity across various B-cell malignancies, with complete SYK and JAK

pathway inhibition achieved in whole blood of patients at tolerated exposures [2].

Table 2: Cerdulatinib activity in B-cell malignancies from phase 1 study

Patient
Malighancy Type Response Data Pharmacodynamic Findings
g y 1yp Number Y y 9
Chronic Lymphocytic 8 Meaningful clinical Diminished expression of
Leukemia/Small responses observed CD69, CD86, CD5; enhanced
Lymphocytic Lymphoma CXCR4

(CLLISLL)
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Patient
Malignancy Type Response Data Pharmacodynamic Findings
Number
Follicular Lymphoma 13 Meaningful clinical BCR and IL-4 suppression
responses observed demonstrated
Diffuse Large B-Cell 16 Meaningful clinical SYK/JAK inhibition correlated
Lymphoma (DLBCL) responses observed with tumor response
Mantle Cell Lymphoma 6 Meaningful clinical Serum inflammation markers
responses observed reduced
All B-cell Malignancies 43 IC50 values: 0.27-1.11  Significant correlation between
pmol/L across BCR, target inhibition and tumor

IL2, IL4, IL6 signaling response

Safety and Tolerability Profile

The safety population across studies demonstrated a manageable toxicity profile with specific characteristic

adverse events [4] [5].

Table 3: Treatment-emergent adverse events (TEAEs) with cerdulatinib 30 mg BID

All Grades Grade =3 .
Adverse Event Management Recommendations
Frequency Frequency
Amylase Not reported 23.1% Transient and reversible; monitor regularly;
Elevation rarely associated with clinical pancreatitis
Anemia Not reported 20.0% Supportive care with transfusions as needed,;
dose modification for persistent high-grade
events
Lipase Not reported 18.5% Transient and reversible; monitor regularly;
Elevation rarely associated with clinical pancreatitis
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All Grades Grade =23 .
Adverse Event Management Recommendations
Frequency Frequency
Neutropenia Not reported 12.3% Monitor blood counts regularly; consider growth
factor support for persistent cases
Sepsis Not reported 9.2% Prompt evaluation and treatment of infections;
hold dose during active infection
Diarrhea Not reported 7.7% Supportive care with antidiarrheals; dose
reduction for persistent high-grade events
EBV Case reports Case reports Monitor for viral reactivation; hold treatment and
Reactivation administer appropriate antiviral therapy

Comprehensive Experimental Protocols

Clinical Trial Inclusion/Exclusion Criteria

Inclusion Criteria [3]:

e Patients 218 years with histologically confirmed PTCL, CLL/SLL, B-cell NHL, or CTCL with
relapsed/refractory disease

e >1 prior systemic therapy (prior brentuximab required for CD30+ PTCL patients)

e Measurable disease defined as: =1 lesion 21.5 cm in single dimension, quantifiable circulating tumor
cells, IgM >2x ULN for Waldenstrom's macroglobulinemia, or mSWAT >0 for CTCL

e ECOG performance status 0-1

e Adequate hematologic, hepatic, and renal function (ANC >1000/uL, platelets >75,000/uL, creatinine
<1.5x ULN or CrCIl >50 mL/min, bilirubin <2.0 mg/dL, AST/ALT <2.5x ULN)

Exclusion Criteria [3]:

¢ Richter's syndrome, Burkitt's lymphoma, or Burkitt-like lymphoma

e Prior stem cell transplant with infusion within 90 days or active GVHD treatment within 8 weeks
e Prior therapy with SYK inhibitors

¢ Chronic treatment with strong CYP3A4 inhibitors/inducers or proton pump inhibitors

e Known lymphomatous involvement of the CNS
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e Persistent, unresolved NCI CTCAE v4.0 >Grade 2 drug-related toxicity
e Active infection requiring systemic treatment
¢ Significant gastrointestinal disease or major surgery within 4 weeks

Pharmacodynamic Assessment Methodology

Sample Collection and Processing [2]:

¢ Whole Blood Stimulation: Collect blood in sodium heparin tubes pre-dose and at multiple timepoints
post-dose (1, 2, 4, 6, 8, 24 hours)

¢ Stimulate with BCR cross-linking agent (goat F(ab')2 anti-human IgM) or cytokine stimuli (IL-2,
IL-4, IL-6)

¢ Fix and permeabilize cells using standardized protocols

¢ Intracellular Staining for Phosphoproteins: Use fluorescently labeled antibodies against pSYK,
pBTK, pPLCG2, pERK, pSTAT1, pSTAT3, pSTAT5, pSTAT6

e Flow Cytometry Analysis: Acquire data on 8-color flow cytometer, analyze using specialized
software

Signal Inhibition Calculations [2]:

e Calculate percentage inhibition compared to pre-dose samples
e Determine IC50 values for each signaling pathway
o Correlate extent of target inhibition with serum cerdulatinib concentrations and tumor response

Response Assessment Protocol

Radiological Assessment [4] [5]:

e Perform CT or PET/CT scans at baseline and every 2 cycles (8 weeks) initially

e Use Lugano classification criteria for response assessment

e Complete Response (CR): Complete radiological resolution of all disease manifestations
o Partial Response (PR): 250% decrease in sum of product diameters of target lesions

o Stable Disease (SD): Neither sufficient shrinkage for PR nor sufficient increase for PD

¢ Progressive Disease (PD): 250% increase in sum of product diameters or new lesions

Biomarker Assessment [2]:

e Monitor serum inflammation markers (CRP, cytokines)
¢ Evaluate B-cell activation markers (CD69, CD86) by flow cytometry

© 2026 Smolecule. All rights reserved. 7/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/30333224/
https://pubmed.ncbi.nlm.nih.gov/30333224/
https://www.smolecule.com/products/s548075?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39921522/
https://www.sciencedirect.com/science/article/pii/S0006497121026136
https://pubmed.ncbi.nlm.nih.gov/30333224/
https://www.smolecule.com/products/s548075?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e Assess minimal residual disease in CLL patients achieving CR/PR by high-sensitivity flow cytometry

Discussion and Clinical Implications

The clinical development of cerdulatinib represents a significant advancement in the treatment of
relapsed/refractory hematologic malignancies, particularly for PTCL subtypes where treatment options are
limited. The differential activity observed across PTCL subtypes (51.9% ORR in AITL/TFH vs. 0% in
PTCL-NOS) highlights the importance of patient selection and suggests underlying biological differences in
pathway dependency [4] [5].

The pharmacodynamic data demonstrate that cerdulatinib achieves complete SYK and JAK pathway
inhibition at the 30 mg BID dose, with IC50 values of 0.27-1.11 pmol/L across various signaling pathways.
The significant correlation between extent of target inhibition and tumor response provides strong proof of

mechanism and supports the dual inhibition approach [2].

The manageable safety profile, with predominantly hematological and laboratory abnormalities (elevated
amylase/lipase, anemia) that are generally reversible and manageable with supportive care, suggests a
favorable benefit-risk profile for the AITL/TFH population [4]. The absence of clinical pancreatitis despite
amylase/lipase elevations is noteworthy and may reflect off-target effects without true pancreatic

inflammation.

Conclusion

Cerdulatinib demonstrates promising clinical activity and acceptable tolerability in relapsed/refractory
hematologic malignancies, with particularly robust activity in AITL/TFH subtypes of PTCL. The
recommended phase 2 dose of 30 mg orally twice daily achieves target inhibition levels associated with
clinical responses. Future development should focus on biomarker identification to optimize patient selection

and exploration of rational combination strategies to enhance and prolong treatment responses.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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